molecular formula C28H31N5O4S B2520772 2-(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(4-methoxybenzyl)acetamide CAS No. 1173771-51-1

2-(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(4-methoxybenzyl)acetamide

Cat. No.: B2520772
CAS No.: 1173771-51-1
M. Wt: 533.65
InChI Key: OBVOEZVTNDZTMO-UHFFFAOYSA-N
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Description

2-(5-{[2-(Cyclohexylamino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(4-methoxybenzyl)acetamide is a structurally complex small molecule featuring an imidazo[1,2-c]quinazolinone core linked to a thioacetamide moiety. Key structural attributes include:

  • A 4-methoxybenzyl group on the acetamide terminus, which may enhance membrane permeability due to its aromatic and electron-donating methoxy moiety .

This compound’s design leverages the bioisosteric replacement of oxygen with sulfur in the thioacetamide group, a strategy often employed to improve metabolic stability .

Properties

IUPAC Name

2-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N5O4S/c1-37-20-13-11-18(12-14-20)16-29-24(34)15-23-27(36)33-26(31-23)21-9-5-6-10-22(21)32-28(33)38-17-25(35)30-19-7-3-2-4-8-19/h5-6,9-14,19,23H,2-4,7-8,15-17H2,1H3,(H,29,34)(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBVOEZVTNDZTMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NC5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(4-methoxybenzyl)acetamide is a novel heterocyclic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

C20H24N4O3S\text{C}_{20}\text{H}_{24}\text{N}_4\text{O}_3\text{S}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in disease processes. The imidazoquinazoline core is known for its ability to inhibit specific enzymes and receptors that play critical roles in inflammation and cancer progression.

Case Study 1: Antiproliferative Effects

A study evaluated the antiproliferative effects of various quinazolinone derivatives on breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than established chemotherapeutics, suggesting promising efficacy in cancer treatment .

Case Study 2: Inhibition of IL-1R Signaling

In a preclinical model, a related compound was shown to inhibit IL-1R-mediated signaling pathways effectively. This inhibition correlated with reduced markers of inflammation and improved outcomes in models of rheumatoid arthritis .

Case Study 3: Antimicrobial Screening

Compounds structurally similar to the target compound were screened for antibacterial activity against a panel of pathogens. Results indicated notable activity against Staphylococcus aureus, suggesting that the target compound may also exhibit similar antimicrobial properties .

Data Table: Biological Activity Summary

Activity TypeRelated CompoundsObserved EffectsReference
AnticancerQuinazolinone derivativesSignificant antiproliferative effects
Anti-inflammatoryIL-1R inhibitorsReduced inflammation markers
AntimicrobialQuinazolinone analogsNotable activity against Gram-positive bacteria

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes an imidazoquinazoline core, which is known for its biological activity. The synthesis typically involves multi-step reactions that integrate cyclohexylamine and thioether functionalities, contributing to its pharmacological properties.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that derivatives of imidazoquinazolines can inhibit tumor growth in various cancer cell lines. The specific compound is hypothesized to act through mechanisms involving apoptosis induction and cell cycle arrest.

Anti-inflammatory Properties

The compound may also possess anti-inflammatory effects, as suggested by molecular docking studies that indicate its potential as a 5-lipoxygenase inhibitor. This suggests a pathway for the treatment of inflammatory disorders, as 5-lipoxygenase plays a crucial role in the biosynthesis of leukotrienes, mediators of inflammation.

In Vitro Studies

In vitro studies have been conducted to evaluate the cytotoxicity of similar compounds against cancer cell lines. Results showed promising activity against multiple types of cancer cells, indicating the need for further exploration into this compound's efficacy and mechanism of action.

Case Studies

StudyFindings
Cytotoxicity AssessmentDemonstrated significant inhibition of cancer cell proliferation in vitro with IC50 values indicating potency against various cancer types.
Molecular Docking AnalysisSuggested binding affinity to 5-lipoxygenase, indicating potential anti-inflammatory effects.
Structure-Activity Relationship (SAR) StudiesIdentified key structural features necessary for biological activity, guiding future modifications for enhanced efficacy.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name / ID Core Structure Substituents Molecular Formula Molecular Weight Key Biological Activity Reference
Target Compound Imidazo[1,2-c]quinazolinone Cyclohexylamino, 4-methoxybenzyl C29H32N6O4S 560.67 Not explicitly reported (in evidence) -
2-[(2-Benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(3-methoxypropyl)acetamide Imidazo[1,2-c]quinazolinone Benzyl, 3-methoxypropyl C21H15FN6O2 402.4 Not reported
N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetamide Benzothiazol-2-yl 4-Hydroxyphenyl C15H12N2O5S 332.33 Analgesic (linked to COX inhibition)
2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide Quinazolinone Phenyl, sulfamoylphenyl C22H18N4O3S2 450.52 Antimicrobial, anti-inflammatory
2-(2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(3,5-dimethylphenyl)acetamide Thiazole Benzo[d][1,3]dioxol-5-yl, 3,5-dimethylphenyl C22H20N2O4S2 440.5 Not reported

Key Observations:

Thiazole-containing analogues (e.g., ) exhibit divergent electronic properties due to sulfur’s electronegativity, which may alter target selectivity.

Substituent Effects: The 4-methoxybenzyl group in the target compound enhances lipophilicity (clogP ~3.5 estimated) compared to the 3-methoxypropyl group in , which may improve blood-brain barrier penetration. Cyclohexylamino substituents, as opposed to aryl groups (e.g., ), reduce steric hindrance while maintaining hydrophobic interactions, a balance critical for optimizing pharmacokinetics .

Biological Activity: Quinazolinone derivatives (e.g., ) demonstrate antimicrobial and anti-inflammatory activities, suggesting the target compound may share similar mechanisms. However, the imidazo[1,2-c]quinazolinone core could confer enhanced kinase inhibition, as seen in structurally related EGFR inhibitors . The absence of a sulfamoyl group (cf. ) in the target compound may reduce off-target effects on carbonic anhydrases, a common issue with sulfonamide-containing drugs.

Key Observations:

  • The target compound’s synthesis likely follows routes similar to , involving condensation of thioacetamide intermediates with substituted amines. However, the cyclohexylamino group may require specialized coupling agents to avoid steric challenges.
  • Melting points for analogues (250–315°C) suggest high crystallinity, a trait the target compound may share, impacting formulation strategies.

Pharmacological Potential and Limitations

  • Activity Cliffs: Despite structural similarities, minor substituent changes (e.g., methoxy position in vs. ) can drastically alter bioactivity, per the "similar property principle" .
  • Target Specificity : The 4-methoxybenzyl group may engage π-π stacking with aromatic residues in kinase ATP-binding pockets, a hypothesis supported by docking studies on EGFR inhibitors .
  • Limitations: Direct comparisons are hindered by sparse bioactivity data for the target compound. highlights challenges in extrapolating antimalarial or antischistosomal data to unrelated targets like echinococcal enzymes.

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